1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one
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Overview
Description
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a fluorinated oxolane ring attached to a hydroxypyridinone moiety, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one typically involves multi-step organic reactions. One common approach includes the fluorination of a suitable oxolane precursor, followed by hydroxylation and subsequent attachment of the pyridinone ring. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting hydroxyl groups to hydrogen atoms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The fluorinated oxolane ring and hydroxypyridinone moiety enable the compound to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione
- 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness: 1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one stands out due to its specific combination of a fluorinated oxolane ring and a hydroxypyridinone moiety. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12FNO5 |
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Molecular Weight |
245.20 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C10H12FNO5/c11-8-6(4-13)17-10(9(8)16)12-2-1-5(14)3-7(12)15/h1-3,6,8-10,13-14,16H,4H2/t6-,8?,9+,10-/m1/s1 |
InChI Key |
ZRBZEXIAXPNVAX-HZRXXTQPSA-N |
Isomeric SMILES |
C1=CN(C(=O)C=C1O)[C@H]2[C@H](C([C@H](O2)CO)F)O |
Canonical SMILES |
C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)F)O |
Origin of Product |
United States |
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